molecular formula C10H19NO3 B2749568 Tert-butyl 2-(aminomethyl)oxolane-3-carboxylate CAS No. 2248346-99-6

Tert-butyl 2-(aminomethyl)oxolane-3-carboxylate

Cat. No.: B2749568
CAS No.: 2248346-99-6
M. Wt: 201.266
InChI Key: AZWQWIVANIWNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)oxolane-3-carboxylate typically involves the reaction of tert-butyl oxolane-3-carboxylate with an aminomethylating agent. One common method is the reaction of tert-butyl oxolane-3-carboxylate with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)oxolane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)oxolane-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate: A similar compound with the amino group at a different position on the oxolane ring.

    Tert-butyl 2-(aminomethyl)oxolane-2-carboxylate: Another similar compound with the carboxylate group at a different position.

Uniqueness

Tert-butyl 2-(aminomethyl)oxolane-3-carboxylate is unique due to its specific substitution pattern on the oxolane ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWQWIVANIWNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCOC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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